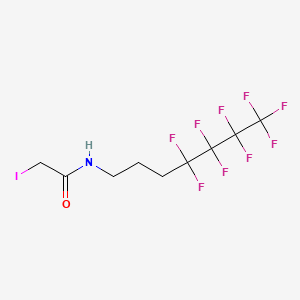
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is a specialized organic compound characterized by the presence of an iodine atom and a perfluorinated heptyl chain This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide typically involves the following steps:
Acetamidation: The acetamide group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine precursor.
Perfluorination: The perfluorinated heptyl chain is synthesized through fluorination reactions, often involving perfluoroalkyl iodides.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Derivatives: Products where the iodine atom is replaced by other functional groups.
Oxidized or Reduced Compounds: Products with altered oxidation states or reduced functional groups.
Scientific Research Applications
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: Investigated for its potential interactions with biological molecules, aiding in the study of biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide involves its reactivity with various molecular targets:
Molecular Targets: The iodine atom and perfluorinated chain interact with nucleophiles and electrophiles, facilitating substitution and coupling reactions.
Pathways Involved: The compound can participate in pathways involving oxidative addition, reductive elimination, and nucleophilic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptyl acetate
- 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
- 2-Iodoaniline
Uniqueness
2-Iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide is unique due to its specific combination of an iodine atom and a perfluorinated heptyl chain, which imparts distinct reactivity and stability. This makes it particularly valuable in research applications where such properties are desired.
Properties
Molecular Formula |
C9H9F9INO |
|---|---|
Molecular Weight |
445.06 g/mol |
IUPAC Name |
2-iodo-N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)acetamide |
InChI |
InChI=1S/C9H9F9INO/c10-6(11,2-1-3-20-5(21)4-19)7(12,13)8(14,15)9(16,17)18/h1-4H2,(H,20,21) |
InChI Key |
GEIZFDYFOMQTHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


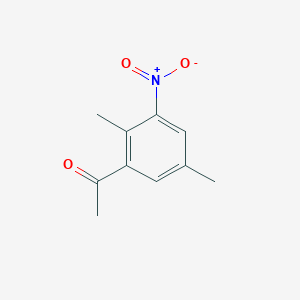
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)

![copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
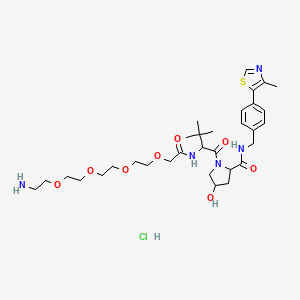
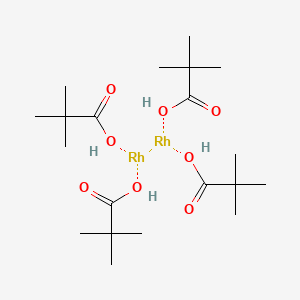
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)
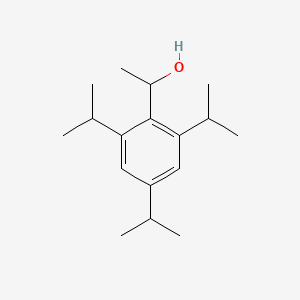
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
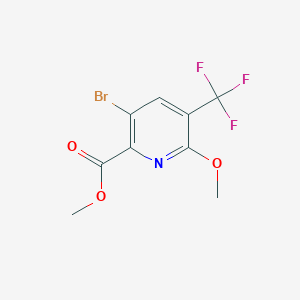
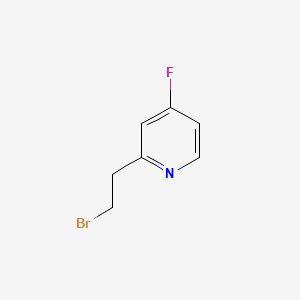
![1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)
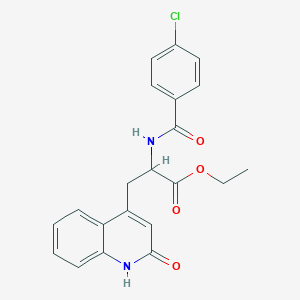
![N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B15157125.png)
